阿周那素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿育吠陀苷是一种天然存在的化合物,属于齐墩果烷型三萜类。 它主要存在于Terminalia arjuna树皮中,这种树皮在阿育吠陀医学中传统上被用于其心脏保护特性 . 阿育吠陀苷已被研究用于其潜在的治疗效果,包括抗氧化、抗炎和抗病毒活性 .

科学研究应用

作用机制

阿育吠陀苷通过多种分子靶点和途径发挥作用:

抗氧化活性: 阿育吠陀苷清除自由基并抑制过氧化氢酶活性,从而减少细胞中的氧化应激.

抗病毒活性: 分子对接和动力学研究表明,阿育吠陀苷与SARS-CoV-2的关键靶点(包括3CLpro、PLpro和RdRp)具有高结合亲和力。

抗炎活性: 阿育吠陀苷通过抑制促炎细胞因子和酶的产生来调节炎症通路.

生化分析

Biochemical Properties

Arjunetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, arjunetin has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. Additionally, arjunetin interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress .

Cellular Effects

Arjunetin exerts multiple effects on different cell types and cellular processes. In endothelial cells, arjunetin promotes nitric oxide production, which is essential for vascular relaxation and blood flow regulation. It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, arjunetin modulates gene expression related to inflammation and apoptosis, contributing to its protective effects on cardiovascular cells .

Molecular Mechanism

At the molecular level, arjunetin exerts its effects through various mechanisms. It binds to ACE, inhibiting its activity and thus lowering blood pressure. Arjunetin also activates antioxidant response elements (ARE) in the nucleus, leading to the upregulation of genes involved in antioxidant defense. Additionally, arjunetin inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arjunetin have been observed to change over time. Arjunetin is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that arjunetin maintains its protective effects on cellular function over extended periods, with sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of arjunetin vary with different dosages in animal models. At low to moderate doses, arjunetin exhibits beneficial effects such as reduced blood pressure and improved cardiac function. At high doses, arjunetin can cause adverse effects, including gastrointestinal disturbances and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without adverse effects .

Metabolic Pathways

Arjunetin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification. Arjunetin also affects metabolic flux by modulating the levels of various metabolites, including those involved in lipid metabolism. This modulation contributes to its lipid-lowering effects, which are beneficial for cardiovascular health .

Transport and Distribution

Within cells and tissues, arjunetin is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters, facilitating its uptake into cells. Once inside the cells, arjunetin can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

Arjunetin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments through targeting signals and post-translational modifications. For example, arjunetin can be phosphorylated, which influences its localization to the nucleus. In the nucleus, arjunetin can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .

准备方法

合成路线和反应条件: 阿育吠陀苷可以从Terminalia arjuna树皮的乙醇提取物中分离出来。 提取过程涉及使用乙醇等溶剂,然后采用色谱技术纯化化合物 . 高效薄层色谱 (HPTLC) 和液相色谱-质谱联用 (LC-MS) 是常用的阿育吠陀苷分离和定量方法 .

工业生产方法: 阿育吠陀苷的工业生产涉及从Terminalia arjuna树皮中进行大规模提取。树皮首先被干燥并粉碎,然后用乙醇或其他合适的溶剂进行溶剂提取。 然后使用色谱技术纯化提取物,以获得纯形式的阿育吠陀苷 .

化学反应分析

反应类型: 阿育吠陀苷会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其治疗特性或研究其在不同条件下的行为至关重要 .

常用试剂和条件:

氧化: 阿育吠陀苷可以使用高锰酸钾或过氧化氢等试剂在受控条件下氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。

主要产物: 这些反应产生的主要产物取决于所使用的特定试剂和条件。 例如,阿育吠陀苷的氧化会导致形成阿育吠陀酸,而还原则会产生阿育吠陀酸 .

相似化合物的比较

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Arjunetin involves the conversion of a natural product, arjunolic acid, into Arjunetin through a series of chemical reactions.", "Starting Materials": [ "Arjunolic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Pyridine", "Sodium acetate", "Methanesulfonic acid", "Sodium borohydride", "Acetone", "Ethanol" ], "Reaction": [ "Arjunolic acid is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of arjunolic acid.", "The sodium salt of arjunolic acid is then treated with hydrochloric acid to form arjunolic acid.", "Arjunolic acid is acetylated with acetic anhydride and pyridine to form the acetyl derivative of arjunolic acid.", "The acetyl derivative of arjunolic acid is then treated with sodium acetate and methanesulfonic acid to form the corresponding aryl methyl ether.", "The aryl methyl ether is reduced with sodium borohydride in ethanol to form the corresponding alcohol.", "The alcohol is then oxidized with acetone and methanesulfonic acid to form Arjunetin." ] } | |

CAS 编号 |

31297-79-7 |

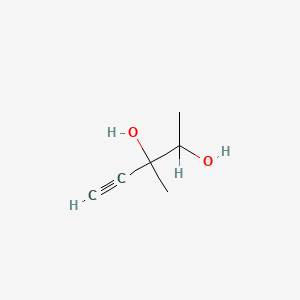

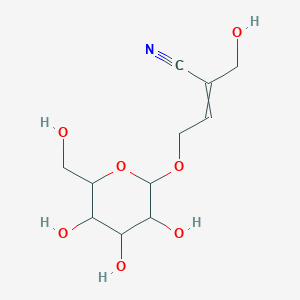

分子式 |

C36H58O10 |

分子量 |

650.8 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-31(2)12-14-36(30(44)46-29-26(41)25(40)24(39)20(17-37)45-29)15-13-34(6)18(23(36)28(31)43)8-9-22-33(5)16-19(38)27(42)32(3,4)21(33)10-11-35(22,34)7/h8,19-29,37-43H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,26-,27+,28+,29+,33+,34-,35-,36+/m1/s1 |

InChI 键 |

CUOZRGBQTOSWAY-PWEPJYDOSA-N |

手性 SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

同义词 |

arjunetin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)

![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)